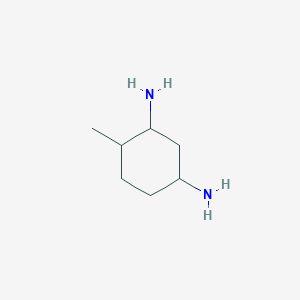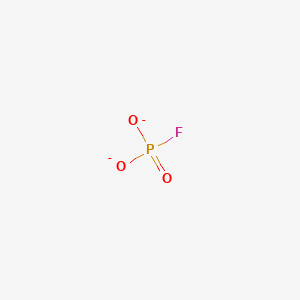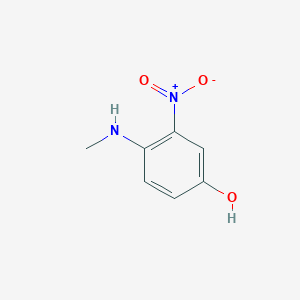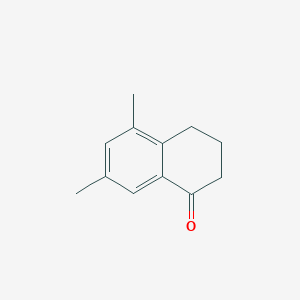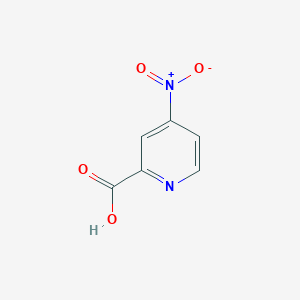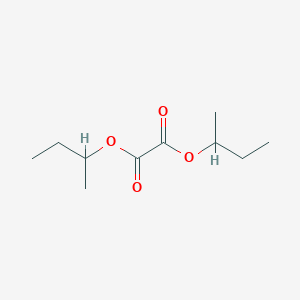
Nitrosonium tetrafluoroborate
Overview
Description
Synthesis Analysis
Nitrosonium tetrafluoroborate is used as a desulfurative fluorination reagent in conjunction with pyridinium poly(hydrogen fluoride), efficiently converting phenylsulfides and dithiolane derivatives to mono-fluorides and gem-difluorides, respectively, with high yields (C. York, G. Prakash, G. Olah, 1996).
Molecular Structure Analysis
The structure and reactivity of nitrosonium tetrafluoroborate are pivotal in its application in organic synthesis. Its ability to act as an electrophilic agent allows it to facilitate various chemical transformations, including nitrosation reactions that yield nitroso products from organotrifluoroborates with good to excellent yields (G. Molander, Lívia N. Cavalcanti, 2012).
Chemical Reactions and Properties
NOBF4 can react with olefins containing aryl groups to afford 4H-5,6-dihydro-1,2-oxazines, showcasing its versatility in synthesizing heterocyclic compounds (Gae Hyung Lee, Jae Mok Lee, W. Jeong, K. Kim, 1988). Furthermore, its application in the nitrosation of aryl and heteroaryltrifluoroborates to produce corresponding nitroso compounds emphasizes its broad utility in organic synthesis (G. Molander, Lívia N. Cavalcanti, 2012).
Scientific Research Applications
Organic Synthesis
Nitrosonium tetrafluoroborate is used as a nitrosating agent and oxidizer in organic synthesis . It is also used to convert arylamines directly to diazonium tetrafluoroborates .
Method of Application
The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .
Results or Outcomes
The diazonium tetrafluoroborates produced can undergo the Balz-Schiemann reaction in situ to give high yields of aryl fluorides .
Cross-Dehydrogenative Carbon-Heteroatom Bond Formation
Nitrosonium ion catalysis has been applied for catalytic C–S and C–N bond formation .
Method of Application
The sustainable cross-coupling conditions utilize ambient oxygen as the terminal oxidant, while water is the sole by-product .
Results or Outcomes
A comprehensive scope for the C–H/S–H and C–H/N–H cross-dehydrogenative coupling was demonstrated with 460 examples .
Preparation of Metal Salts
Nitrosonium tetrafluoroborate can be used to prepare metal salts of the type [M II (CH 3 CN) x][BF 4] 2 (M = Cr, Mn, Fe, Co, Ni, Cu) .
Method of Application
The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .
Results or Outcomes
With ferrocene, the ferrocenium tetrafluoroborate is formed .
Iodination of Aromatics
It is used as a catalyst for iodination of aromatics by iodide ion with air as oxidant .
Method of Application
The nitrosonium cation acts as the catalyst in this reaction .
Results or Outcomes
This method allows for the iodination of aromatic compounds .
Conversion of Secondary Amines to Nitrosamines
Nitrosonium tetrafluoroborate is used in the conversion of secondary amines to nitrosamines .
Method of Application
The nitrosonium cation acts as the nitrosating agent in this reaction .
Results or Outcomes
This method allows for the synthesis of nitrosamines from secondary amines .
Deamination of Primary Amides
It is used in the deamination of primary amides .
Method of Application
The nitrosonium cation acts as the deaminating agent in this reaction .
Results or Outcomes
This method allows for the deamination of primary amides .
Conversion of Arylhydrazines to Azides
Nitrosonium tetrafluoroborate is involved in the conversion of arylhydrazines to azides .
Method of Application
The nitrosonium cation acts as the converting agent in this reaction .
Results or Outcomes
This method allows for the synthesis of azides from arylhydrazines .
Formation of Carbon-Heteroatom Bonds
Nitrosonium ion catalysis has been applied for the formation of carbon-heteroatom bonds .
Method of Application
The sustainable cross-coupling conditions utilize ambient oxygen as the terminal oxidant, while water is the sole by-product .
Results or Outcomes
A comprehensive scope for the C–H/S–H and C–H/N–H cross-dehydrogenative coupling was demonstrated .
Safety And Hazards
Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
azanylidyneoxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNVGDHOSFKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.N#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NOBF4, BF4NO | |
| Record name | Nitrosonium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosonium tetrafluoroborate | |
CAS RN |
14635-75-7 | |
| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | NITROSYL TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



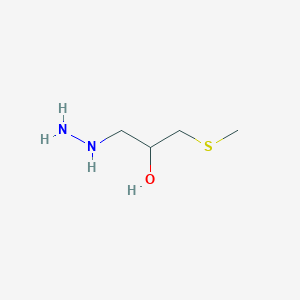
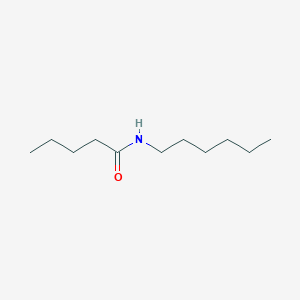
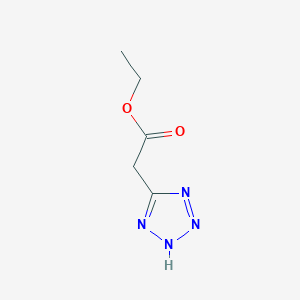
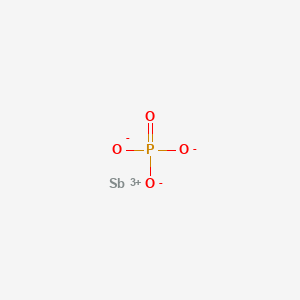
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
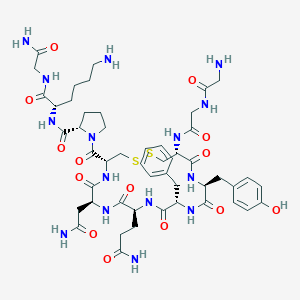
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
